N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-13-10-16(21-12-20-13)22-6-8-23(9-7-22)17(24)19-11-14-2-4-15(18)5-3-14/h2-5,10,12H,6-9,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORFGEWZSRIMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the pyrimidine moiety: This step involves the reaction of the piperazine intermediate with 6-methylpyrimidine-4-carboxylic acid or its derivatives under appropriate conditions.
Attachment of the 4-chlorobenzyl group: This can be done through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying the effects of piperazine derivatives on biological systems.
Medicine: As a potential lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide would depend on its specific biological targets. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, modulating their activity and leading to therapeutic effects. For example, they may act as agonists or antagonists at neurotransmitter receptors, or as inhibitors of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-4-(4-methylpyrimidin-4-yl)piperazine-1-carboxamide
- N-(4-chlorobenzyl)-4-(6-ethylpyrimidin-4-yl)piperazine-1-carboxamide
- N-(4-chlorobenzyl)-4-(6-methylpyridine-4-yl)piperazine-1-carboxamide
Uniqueness
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which can confer distinct pharmacological properties. For example, the presence of the 4-chlorobenzyl group may enhance its binding affinity to certain receptors, while the 6-methylpyrimidinyl group may influence its metabolic stability.
Biological Activity
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine core substituted with a 4-chlorobenzyl group and a 6-methylpyrimidin-4-yl moiety. Its molecular formula is C15H18ClN3O, with a molecular weight of approximately 283.78 g/mol. The structural formula can be depicted as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, highlighting its potential as an anticancer agent, antibacterial agent, and enzyme inhibitor.
Anticancer Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures inhibit cell growth in liver (HUH7, HEPG2), breast (MCF7), colon (HCT116), and gastric cancer cells (KATO-3) .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
The mechanism of action involves the induction of apoptosis and inhibition of microtubule synthesis, which is critical for cell division and tumor growth .
Antibacterial Activity
The compound also exhibits antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Microtubule Inhibition : Similar to other piperazine derivatives, it inhibits microtubule formation, disrupting mitosis.
- Enzyme Inhibition : It shows potential as an inhibitor for enzymes such as acetylcholinesterase, which could have implications for neurodegenerative diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Liver Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of liver cancer.
- Combination Therapy : Research indicates enhanced efficacy when combined with existing chemotherapeutics, suggesting a synergistic effect that may improve treatment outcomes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, and what reaction conditions optimize yield?
- Methodology :
-
Route 1 : Reacting 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in refluxing ethanol (4 hours, 79% yield) .
-
Route 2 : Condensation of α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) with pyrimidine derivatives under basic conditions, with reaction progress monitored via TLC .
-
Optimization : Higher yields are achieved using polar aprotic solvents (e.g., DMF) and nitrogen atmospheres to prevent hydrolysis .
- Data Table :
Q. How is the molecular structure of this compound characterized, and what crystallographic data are available?
- Methodology : Single-crystal X-ray diffraction confirms a chair conformation of the piperazine ring and planar geometry at the carboxamide nitrogen. Key parameters include:
-
Bond angles : N–C–C bond angle sum = 359.8°, confirming near-planarity .
-
Hydrogen bonding : N–H⋯O interactions form C(4) chains along the [010] axis .
- Data Table :
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P-1 | |
| Unit Cell (Å) | a=13.286, b=9.1468, c=10.957 | |
| R Factor | 0.058–0.059 |
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in reaction yields during synthesis?
- Analysis : Discrepancies in yields (e.g., 17% vs. 79%) arise from:
- Solvent polarity : Polar solvents (DMF) improve solubility but may promote side reactions .
- Catalyst selection : Base catalysts (e.g., DBU) enhance nucleophilic substitution efficiency .
- Recommendations :
- Use high-throughput screening to map solvent/temperature effects.
- Employ LCMS and ¹H NMR to identify byproducts and optimize purification .
Q. How can computational chemistry aid in predicting reactivity or binding affinity?
- Methodology :
- Docking studies : Predict interactions with biological targets (e.g., enzymes) using the trifluoromethyl group’s lipophilicity to guide drug design .
- DFT calculations : Analyze electron density at the pyrimidine ring to forecast sites for nucleophilic attack .
Q. What analytical techniques are critical for confirming purity and polymorphic forms?
- Techniques :
-
XRPD : Identifies crystalline vs. amorphous forms (e.g., distinct peaks at 2θ = 15.3°, 22.7°) .
-
TGA/DSC : Detects decomposition temperatures (e.g., 210°C) and melting points .
-
HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns .
- Data Table :
| Technique | Key Parameters | Application | Reference |
|---|---|---|---|
| XRPD | 2θ = 15.3°, 22.7° | Polymorph identification | |
| DSC | Tm = 210°C | Thermal stability |
Contradiction Analysis
- Synthesis Yields : Lower yields in DMF routes (28–32% ) vs. ethanol reflux (79% ) suggest solvent-dependent side reactions. Mitigate by adding scavengers (e.g., molecular sieves) to absorb HCl byproducts.
- Crystal Packing : Varied hydrogen-bonding patterns (e.g., C(4) chains vs. dimeric motifs in analogs) imply sensitivity to crystallization solvents. Use solvent screening to control polymorphism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
